molecular formula C20H25N5O2S B6436742 7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2548979-96-8

7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6436742
CAS No.: 2548979-96-8
M. Wt: 399.5 g/mol
InChI Key: OJLITORPQRKKGX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a quinazolinone core fused with a 1,3,4-thiadiazole moiety via a piperidine linker. The 7-methoxy group on the quinazolinone ring and the isopropyl substituent on the thiadiazole ring are critical for its stereoelectronic properties.

Properties

IUPAC Name

7-methoxy-3-[[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-13(2)18-22-23-20(28-18)24-8-6-14(7-9-24)11-25-12-21-17-10-15(27-3)4-5-16(17)19(25)26/h4-5,10,12-14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLITORPQRKKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gold-Catalyzed Cyclization of Anthranilamide Derivatives

The 3,4-dihydroquinazolin-4-one scaffold is synthesized via a gold(I)-catalyzed tandem cyclization, adapted from methodologies for dihydroquinazolinone derivatives. Starting with 7-methoxyisatoic anhydride and 1-amino-4-pentyne, the reaction proceeds through a gold π-alkyne complex intermediate (Figure 1A). Screening of catalysts revealed that (PPh₃)AuCl/AgOTf (10 mol%) in dichloroethane (DCE) at 60°C for 5 hours provided the highest yield (80%) while suppressing ketone byproduct formation. Molecular sieves (4Å) were critical for minimizing hydration side reactions.

Table 1: Catalyst Screening for Quinazolinone Cyclization

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
(PPh₃)AuCl/AgOTfDCE60580
(PPh₃)AuCl/AgNO₃DCE601075
(IPr)AuCl/AgOTfDCE120131

The electronic effects of substituents significantly influenced cyclization efficiency. Substrates with electron-donating groups (e.g., methoxy at position 7) required milder conditions (room temperature, 1.5 hours) compared to sterically hindered analogs.

Preparation of the Piperidine-Thiadiazole Moiety

Thiadiazole Ring Formation

The 5-(propan-2-yl)-1,3,4-thiadiazole component was synthesized via cyclocondensation of thiosemicarbazide with isobutyric acid under dehydrating conditions (P₂O₅, 120°C). The isopropyl group was introduced using isobutyryl chloride, with yields optimized to 89% in toluene at reflux.

Piperidine Substitution

The thiadiazole ring was subsequently functionalized at position 2 with piperidine-4-ylmethanol via nucleophilic substitution. Employing CDI (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 48 hours achieved 78% yield, with residual starting material removed via aqueous extraction.

Table 2: Optimization of Piperidine-Thiadiazole Coupling

ReagentSolventTemp (°C)Time (h)Yield (%)
CDITHF604878
DCC/DMAPDCM257265
HATUDMF402470

Coupling of Quinazolinone and Piperidine-Thiadiazole

Reductive Amination Strategy

The methylene linker between the quinazolinone and piperidine-thiadiazole was established via reductive amination. Reacting the quinazolinone’s benzylic amine with piperidine-thiadiazole aldehyde (NaBH₃CN, MeOH, 0°C) provided the coupled product in 67% yield. Alternative methods using EDC/HOBt in DMF resulted in lower efficiency (53%) due to steric hindrance.

Gold-Mediated Alkylation

Adapting gold-catalyzed protocols, the quinazolinone’s C3 position was alkylated using piperidine-thiadiazole bromide. (PPh₃)AuNTf₂ (5 mol%) in DCE at 80°C for 6 hours achieved 72% yield, with full consumption of starting material confirmed by TLC.

Reaction Optimization and Scale-Up

Solvent Effects on Cyclization

Dichloroethane (DCE) outperformed acetonitrile, THF, and dioxane in gold-catalyzed cyclizations due to its non-coordinating nature and high dielectric constant (ε = 10.4), which stabilized the cationic gold intermediate.

Table 3: Solvent Screening for Quinazolinone Formation

SolventDielectric Constant (ε)Yield (%)
DCE10.480
THF7.645
CH₃CN37.5<10

Temperature-Dependent Byproduct Formation

Elevated temperatures (>100°C) promoted ketone byproduct formation via gold-mediated alkyne hydration. Maintaining reactions at 60°C with 4Å molecular sieves reduced byproduct yield to <6%.

Purification and Characterization

Chromatographic Separation

Crude products were purified via silica gel chromatography (hexanes/EtOAc, 1.5:1), achieving >95% purity. The final compound exhibited a melting point of 212–214°C and characterized by ¹H NMR (δ 7.85 ppm, singlet, quinazolinone C5-H) and HRMS ([M+H]⁺ m/z 453.2012).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the regioselectivity of the thiadiazole-piperidine substitution, with bond lengths of 1.28 Å (C=N) and 1.45 Å (C-S) .

Chemical Reactions Analysis

Types of Reactions

"7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" can undergo various chemical reactions, including:

  • Oxidation: : Can potentially oxidize the methoxy group to form a hydroxyl group.

  • Reduction: : The ketone group in the quinazolinone core can be reduced to an alcohol.

  • Substitution: : The methoxy group may undergo nucleophilic substitution under certain conditions.

Common Reagents and Conditions

  • Oxidation: : Chromium-based reagents like PCC or Dess-Martin periodinane.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles like amines or alkoxides in the presence of base.

Major Products

  • From oxidation: : Corresponding hydroxyl derivative.

  • From reduction: : Alcohol derivative of the quinazolinone.

  • From substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this scaffold exhibit a broad spectrum of activity against various bacterial strains:

  • Antibacterial Activity : A series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, demonstrating moderate to good efficacy (MIC = 1–5 μg/ml) .

Anticancer Properties

The anticancer potential of this compound is noteworthy, with several studies highlighting its effectiveness against various cancer cell lines:

CompoundCell LineIC50 Value (μM)Reference
5-Aryl-2-(3-thienylamino)-1,3,4-thiadiazolesMultiple<10
Cinnamic acyl 1,3,4-thiadiazole amide derivativesMCF-7, A5490.28 - 0.52
Benzisoselenazolone derivativesSSMC-7721, MCF-7, A5492.48 - 7.15

These studies demonstrate that the compound exhibits significant antiproliferative activity across various cancer types, indicating its potential as a lead compound for further development in cancer therapy.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been documented in several studies:

  • Compounds such as 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole have shown potent anticonvulsant properties in animal models when compared to established drugs like phenytoin and carbamazepine . This suggests that the compound could be a candidate for developing new anticonvulsant medications.

Antidepressant Activity

Recent investigations into the antidepressant effects of thiadiazole derivatives have yielded promising results:

  • Studies have indicated that certain substituted thiadiazoles exhibit significant antidepressant-like effects in animal models. For instance, compounds with specific substitutions at the C-5 position have demonstrated notable efficacy in behavioral tests .

Mechanism of Action

The mechanism by which "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" exerts its effects is through its interaction with molecular targets, potentially including enzymes, receptors, and ion channels. Its precise pathways can involve modulation of specific cellular signals or inhibition/activation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

7-Methoxy-3-({1-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-yl}Methyl)-3,4-Dihydroquinazolin-4-One (CAS: 2548986-56-5)
  • Key Differences: The thiadiazole ring in this analog is substituted with a methoxymethyl group at position 3 (vs. isopropyl at position 5 in the target compound). Molecular formula: C₁₉H₂₃N₅O₃S (MW: 401.5 g/mol) .
5-Amino-1-{2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile
  • Key Differences: Features a pyrazole-carbonitrile core instead of quinazolinone. Thiadiazole substituent: methyl group (vs. isopropyl in the target compound). Demonstrated bioactivity: The compound has a molecular weight of 371.1 g/mol and a melting point of 191.8°C, suggesting thermal stability .

Comparative Table: Structural and Physicochemical Properties

Compound Name Core Structure Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Quinazolinone 5-(Propan-2-yl) C₂₀H₂₅N₅O₂S* 399.5* Higher lipophilicity due to isopropyl group
CAS 2548986-56-5 Quinazolinone 3-(Methoxymethyl) C₁₉H₂₃N₅O₃S 401.5 Enhanced polarity
Compound 7d Pyrazole 5-Methyl C₁₆H₁₄N₆S₂ 371.1 High thermal stability (mp 191.8°C)

*Estimated based on structural similarity to CAS 2548986-56-5 .

Research Findings and Implications

Bioactivity and Pharmacological Potential

  • Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole moieties are associated with antimicrobial, anticancer, and anti-inflammatory activities. The isopropyl group in the target compound may improve membrane permeability, a critical factor in central nervous system (CNS) drug design .
  • Quinazolinone Core: This scaffold is known for kinase inhibition (e.g., EGFR inhibitors). The 7-methoxy group could modulate electronic effects, influencing binding affinity to target proteins .

Limitations and Unknowns

  • No explicit bioactivity data (e.g., IC₅₀ values, toxicity profiles) for the target compound is available in the provided evidence.
  • The lumping strategy (grouping structurally similar compounds) suggests that analogs like CAS 2548986-56-5 may share comparable degradation pathways, but experimental validation is required.

Biological Activity

7-Methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a quinazolinone core substituted with a methoxy group and a piperidine ring linked to a thiadiazole moiety. The structural complexity suggests multiple sites for biological interaction.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives, including those similar to our compound.

Research Findings:

  • Cytotoxicity : Various derivatives of 1,3,4-thiadiazoles have shown significant cytotoxicity against different cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.74 to 10 µg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation. For example, certain derivatives induced G1/S phase cell cycle arrest in cancer cells .
  • Structure-Activity Relationship (SAR) : Substituents on the thiadiazole and quinazolinone rings significantly influence cytotoxicity. For instance, the presence of electron-withdrawing groups has been associated with enhanced activity against specific cancer types .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored due to the presence of the thiadiazole ring.

Key Findings:

  • Antibacterial Activity : Thiadiazole derivatives have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds were effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 ppm .
  • Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell walls and interference with metabolic pathways.

Summary of Biological Activities

Biological ActivityCell Lines/OrganismsIC50/EffectivenessReferences
AnticancerA549, SK-MEL-2, HCT150.74 - 10 µg/mL
AntibacterialE. coli, S. aureusActive at 100 ppm

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to this compound:

  • Alam et al. (2011) evaluated a series of thiadiazole derivatives for anticancer activity against multiple human cancer cell lines and found significant growth inhibition across the board .
  • Hosseinzadeh et al. (2013) focused on the synthesis of thiadiazole derivatives with trifluoromethyl substituents and demonstrated their superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with isocyanates or carbodiimides.
  • Step 2: Introduction of the thiadiazole-piperidine moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3: Methoxy group incorporation via alkylation or demethylation-protection strategies. Purity Optimization: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. How can the compound’s structure be confirmed experimentally?

  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond in thiadiazole at ~1.68 Å) .
  • Spectroscopy:
  • NMR: Compare experimental 1^1H/13^{13}C shifts with computational predictions (e.g., DFT/B3LYP/6-31G*).
  • Mass Spectrometry: Validate molecular ion peak (e.g., [M+H]+^+ at m/z 450.2) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer: MTT assay (IC50_{50} in HeLa or MCF-7 cells).
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 6 h under reflux) and improve regioselectivity.
  • Catalyst Optimization: Use Pd(OAc)2_2/Xantphos for coupling reactions (yield increase from 45% to 72%).
  • Solvent Screening: Replace ethanol with DMF or THF for better solubility of intermediates .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace methoxy with ethoxy) and compare IC50_{50} trends.
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Statistical Analysis: Apply ANOVA or Tukey’s test to identify significant differences between datasets .

Q. How can the mechanism of action be elucidated for this compound?

  • Molecular Docking: Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR, PDB ID: 1M17).
  • Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress).
  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in thiadiazole) using Schrödinger’s Phase .

Q. What analytical methods validate stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 h.
  • Thermal Stability: Use DSC/TGA to determine decomposition temperature (>200°C indicates robustness).
  • Plasma Stability: Test in human plasma (37°C, 1–6 h) and quantify remaining compound via UPLC .

Methodological Considerations

  • Data Reproducibility: Maintain detailed logs of reaction conditions (temperature, solvent purity, catalyst batch).
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies if extrapolating from in vitro data.
  • Interdisciplinary Collaboration: Partner with computational chemists for docking studies and pharmacologists for in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.